Liguzinediol

Vue d'ensemble

Description

Liguzinediol is a potent positive inotropic agent, inhibiting myocardial cell apoptosis.

Activité Biologique

Liguzinediol, a derivative of ligustrazine derived from the traditional Chinese medicinal herb Ligusticum wallichii, has garnered significant attention for its potential therapeutic effects, particularly in cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, focusing on its cardioprotective effects, mechanisms of action, and relevant research findings.

Overview of this compound

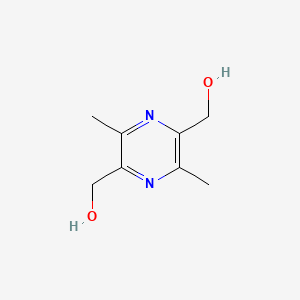

This compound (chemical structure: 2,5-dimethyl-3,6-dimethylpyrazine) is noted for its positive inotropic effects without the adverse side effects commonly associated with traditional inotropic agents. Its low toxicity and good water solubility make it a promising candidate for developing non-digitalis heart failure treatments .

1. Heart Failure Models

Several studies have investigated this compound's effects on heart failure induced by doxorubicin (DOX) and myocardial infarction (MI). In a rat model of heart failure induced by DOX, this compound was administered at various doses (5, 10, and 20 mg/kg). The results indicated significant improvements in hemodynamic parameters such as left ventricular systolic pressure (LVSP), heart rate (HR), and rates of pressure change over time ( and ) compared to the DOX group .

| Parameter | DOX Group | This compound 10 mg/kg | This compound 20 mg/kg |

|---|---|---|---|

| LVSP | Decreased | Increased | Increased |

| HR | Decreased | Increased | Increased |

| Decreased | Increased | Increased | |

| Decreased | Increased | Increased |

This compound's mechanism involves multiple pathways:

- Apoptosis Regulation : this compound significantly reduced myocardial cell apoptosis by modulating the expression of Bcl-2 and Bax proteins. The ratio of Bcl-2/Bax increased in treated groups, indicating enhanced cell survival .

- NF-κB Inhibition : The compound inhibited the activation of NF-κB, a key regulator in inflammatory responses and apoptosis, thereby protecting cardiomyocytes from DOX-induced damage .

- TGF-β1/Smads Pathway : this compound also impacted the TGF-β1/Smads signaling pathway, which plays a critical role in cardiac remodeling following myocardial injury. This modulation contributes to reduced myocardial fibrosis and improved cardiac function .

Study 1: Doxorubicin-Induced Cardiotoxicity

In a controlled study involving rats treated with DOX to induce cardiotoxicity, this compound was administered for two weeks. The findings demonstrated:

- A reduction in apoptotic bodies in cardiomyocytes.

- Enhanced cardiac function metrics compared to untreated controls .

Study 2: Myocardial Infarction Model

In another study focusing on myocardial infarction, this compound was shown to:

Applications De Recherche Scientifique

Cardioprotection Against Doxorubicin-Induced Toxicity

Doxorubicin is an effective chemotherapeutic agent but is known for causing cardiotoxicity. Recent studies have demonstrated that liguzinediol can mitigate this adverse effect through various pathways:

- AMPK/SIRT3 Pathway Activation : this compound has been shown to activate the AMP-activated protein kinase (AMPK) and sirtuin 3 (SIRT3) pathways, which are crucial for cellular energy homeostasis and mitochondrial function. This activation helps alleviate DOX-induced cardiotoxicity by reducing apoptosis in cardiomyocytes .

- Reduction of Apoptosis : In animal models, this compound treatment resulted in decreased levels of apoptotic markers such as cleaved caspase-3 and gasdermin E N-terminal fragment (GSDME-N), indicating its protective role during oxidative stress conditions .

Treatment of Heart Failure

This compound has shown promise in treating heart failure induced by various mechanisms:

- Positive Inotropic Effects : In isolated rat hearts, this compound exhibited significant positive inotropic effects, enhancing cardiac contractility without adverse effects such as arrhythmia .

- Ventricular Remodeling Improvement : In models of myocardial infarction, this compound treatment improved ventricular remodeling by reducing myocardial cell necrosis and collagen deposition . It also suppressed the activation of the renin-angiotensin-aldosterone system (RAAS), which is often dysregulated in heart failure .

Case Studies and Clinical Implications

While most research on this compound has been conducted in animal models, the findings suggest a strong potential for clinical applications:

- Potential for Human Trials : Given its efficacy in preclinical studies, this compound may be a candidate for clinical trials aimed at treating patients undergoing chemotherapy with doxorubicin or those suffering from heart failure.

- Comparison with Traditional Treatments : this compound's unique mechanism of action offers an alternative to traditional therapies such as digitalis, providing a safer profile with fewer side effects.

Propriétés

IUPAC Name |

[5-(hydroxymethyl)-3,6-dimethylpyrazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h11-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCVYRQRINMKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)CO)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.